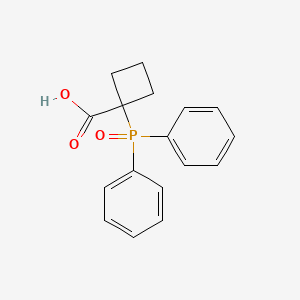
1-(Diphenylphosphoryl)cyclobutanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diphenylphosphoryl)cyclobutanecarboxylic acid is an organic compound with the molecular formula C17H17O3P. This compound features a cyclobutane ring attached to a carboxylic acid group and a diphenylphosphoryl group.
Preparation Methods
The synthesis of 1-(Diphenylphosphoryl)cyclobutanecarboxylic acid typically involves the following steps:
Cyclobutanecarboxylic Acid Formation: Cyclobutanecarboxylic acid can be prepared by the decarboxylation of 1,1-cyclobutanedicarboxylic acid.
Introduction of Diphenylphosphoryl Group: The diphenylphosphoryl group is introduced through a reaction involving diphenylphosphine oxide and a suitable reagent that facilitates the formation of the desired product.
Chemical Reactions Analysis
1-(Diphenylphosphoryl)cyclobutanecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Scientific Research Applications
1-(Diphenylphosphoryl)cyclobutanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of advanced materials and as a building block for various industrial chemicals.
Mechanism of Action
The mechanism by which 1-(Diphenylphosphoryl)cyclobutanecarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diphenylphosphoryl group plays a crucial role in these interactions, facilitating binding to specific sites and modulating biological pathways .
Comparison with Similar Compounds
1-(Diphenylphosphoryl)cyclobutanecarboxylic acid can be compared with other similar compounds, such as:
Cyclobutanecarboxylic Acid: Lacks the diphenylphosphoryl group, making it less versatile in certain reactions.
Diphenylphosphine Oxide: Contains the diphenylphosphoryl group but lacks the cyclobutane ring, limiting its applications in cyclobutane-based synthesis.
The uniqueness of this compound lies in its combination of a cyclobutane ring and a diphenylphosphoryl group, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
5116-23-4 |
|---|---|
Molecular Formula |
C17H17O3P |
Molecular Weight |
300.29 g/mol |
IUPAC Name |
1-diphenylphosphorylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C17H17O3P/c18-16(19)17(12-7-13-17)21(20,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H,18,19) |
InChI Key |
VLYPGJRSJFKNHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C(=O)O)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


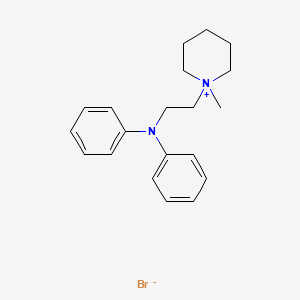
![(4Z)-N-(3-nitrophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B14168130.png)
![2-methyl-N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14168135.png)

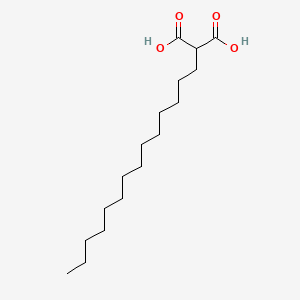
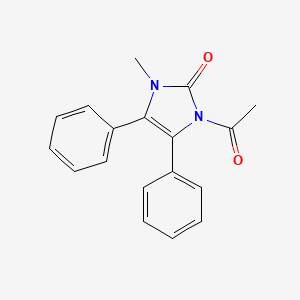
![1-[1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-methoxy-2-methylindol-3-yl]ethanone](/img/structure/B14168165.png)
![[2,3,4,5-Tetraacetyloxy-6,6-bis(phenylmethoxy)hexyl] acetate](/img/structure/B14168171.png)
![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 3-methylbutanoate](/img/structure/B14168172.png)
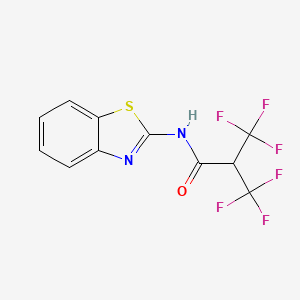
![N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B14168184.png)
![Ethyl 2-(5-fluorobenzo[D]thiazol-2-YL)acetate](/img/structure/B14168188.png)
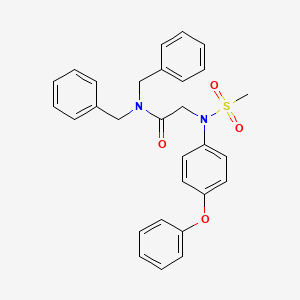
![6-{(2E)-2-[1-(5-chlorothiophen-2-yl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14168205.png)
